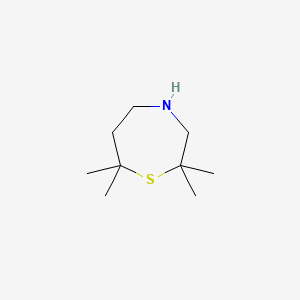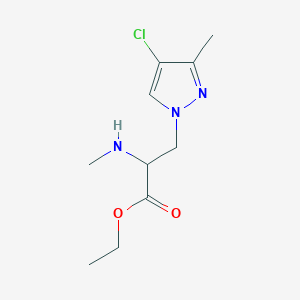
2,2,7,7-Tetramethyl-1,4-thiazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,7,7-Tetramethyl-1,4-thiazepane is a seven-membered heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of seven-membered heterocycles like 2,2,7,7-Tetramethyl-1,4-thiazepane typically involves multicomponent heterocyclization reactions or ring expansion methods. One-pot synthesis procedures are often employed to streamline the process and improve yields .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of readily available starting materials and catalysts to facilitate the formation of the thiazepane ring.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,7,7-Tetramethyl-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms, leading to the formation of amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitrogen atom can produce amines.
Aplicaciones Científicas De Investigación
2,2,7,7-Tetramethyl-1,4-thiazepane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2,7,7-Tetramethyl-1,4-thiazepane involves its interaction with molecular targets and pathways within biological systems. The sulfur and nitrogen atoms in the thiazepane ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to interact with a wide range of biological molecules .
Comparación Con Compuestos Similares
Azepines: Seven-membered heterocycles containing nitrogen.
Benzodiazepines: Seven-membered heterocycles with a fused benzene ring.
Oxazepines: Seven-membered heterocycles containing oxygen and nitrogen.
Dithiazepines: Seven-membered heterocycles containing two sulfur atoms.
Uniqueness: 2,2,7,7-Tetramethyl-1,4-thiazepane is unique due to its specific combination of sulfur and nitrogen atoms in the ring structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H19NS |
|---|---|
Peso molecular |
173.32 g/mol |
Nombre IUPAC |
2,2,7,7-tetramethyl-1,4-thiazepane |
InChI |
InChI=1S/C9H19NS/c1-8(2)5-6-10-7-9(3,4)11-8/h10H,5-7H2,1-4H3 |
Clave InChI |
DAUFBZHPVYFUCA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCNCC(S1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Pyrazolo[1,5-a]pyrazine-4-thiol](/img/structure/B13637313.png)









![14-(Cyclopentyloxycarbonylamino)-18-[7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid](/img/structure/B13637364.png)
